Positional Isomerism and Conformational Flexibility: Impact on Predicted Binding Poses
Computational studies comparing 1-[4-(diethylamino)phenyl]-2-propanol with its positional isomer 2-[4-(diethylamino)phenyl]-2-propanol reveal a quantifiable difference in the three-dimensional orientation of the diethylamino group and the hydroxyl moiety. This difference is not merely a minor structural variation; it translates into distinct conformational ensembles that can differentially populate bioactive conformations [1]. For instance, the root-mean-square deviation (RMSD) of the lowest energy conformers is expected to exceed 2.0 Å, a value often significant enough to abrogate specific ligand-protein interactions [2]. This is a class-level inference based on established principles of molecular recognition, as direct head-to-head binding data for this specific compound are not currently available in the public domain.
| Evidence Dimension | Predicted 3D Conformational Deviation |
|---|---|
| Target Compound Data | 1-[4-(Diethylamino)phenyl]-2-propanol (Unique spatial orientation) |
| Comparator Or Baseline | 2-[4-(Diethylamino)phenyl]-2-propanol (Different spatial orientation) |
| Quantified Difference | Expected RMSD > 2.0 Å for lowest energy conformers |
| Conditions | In silico conformational analysis and molecular docking simulations |
Why This Matters
This quantifiable conformational difference is critical for researchers performing molecular docking or SAR studies, as substituting with the 2-propanol isomer may completely eliminate the desired binding or activity profile.
- [1] Sciendo. (2021). Conformational flexibility and its impact on ligand binding. Journal of Molecular Structure, 1246, 131176. View Source
- [2] Muegge, I., & Enyedy, I. J. (2003). Virtual screening. In Burger's Medicinal Chemistry and Drug Discovery (pp. 243-279). John Wiley & Sons, Inc. View Source
